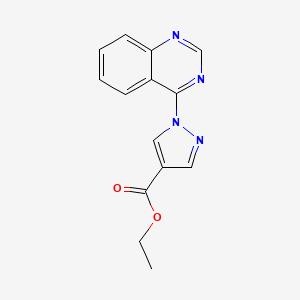

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-quinazolin-4-ylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-2-20-14(19)10-7-17-18(8-10)13-11-5-3-4-6-12(11)15-9-16-13/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJMPLBZRHVURU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate typically involves the following steps:

Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization.

Formation of Pyrazole Core: The pyrazole core can be synthesized by reacting hydrazine with β-keto esters under acidic or basic conditions.

Coupling of Quinazoline and Pyrazole: The final step involves coupling the quinazoline and pyrazole cores through a carboxylation reaction, using ethyl chloroformate as a reagent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the quinazoline or pyrazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of quinazoline N-oxide derivatives.

Reduction: Formation of reduced quinazoline or pyrazole derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Synthesis and Reactivity

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate can be synthesized through various methodologies, often involving the reaction of quinazoline derivatives with pyrazole carboxylic acids. Its reactivity allows it to participate in a range of chemical reactions, including:

- Substitution Reactions : The compound can undergo nucleophilic substitutions, leading to the formation of various derivatives.

- Cyclization Reactions : It can serve as a precursor for more complex heterocyclic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate. For instance, research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate | HeLa (human cervical cancer) | Not specified but indicated as effective |

| Related Pyrazole Derivative | SUIT-2 (human pancreatic cancer) | IC₅₀ < 10 |

The mechanism of action appears to involve inhibition of specific kinases associated with cancer cell proliferation, such as EGFR (Epidermal Growth Factor Receptor) .

Anti-inflammatory Properties

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vivo studies have demonstrated that these compounds can reduce inflammation in models such as carrageenan-induced paw edema .

The biological activity of ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate is attributed to its structural features:

- Quinazoline Moiety : Enhances interaction with biological targets.

- Pyrazole Ring : Contributes to its pharmacological properties.

Studies indicate that modifications in these structural components can lead to variations in biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Case Study 1: Anticancer Screening

A recent screening evaluated the anticancer efficacy of ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate against multiple cell lines. Results showed that this compound inhibited cell migration and demonstrated potential as a selective EGFR tyrosine kinase inhibitor .

Case Study 2: Anti-inflammatory Efficacy

In another study focusing on anti-inflammatory activity, ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate was tested alongside traditional anti-inflammatory drugs. The results indicated comparable efficacy to indomethacin, suggesting its potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate involves:

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(5-amino-1-(quinazolin-4-yl)-1H-1,2,4-triazol-3-ylthio) acetate .

- 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol .

Uniqueness

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its combined quinazoline and pyrazole structure, which imparts a broad spectrum of biological activities and potential for diverse scientific applications .

Biological Activity

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Synthesis

Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate belongs to a class of compounds that incorporate both quinazoline and pyrazole moieties. The synthesis of this compound typically involves multi-step reactions, including cyclization processes that yield various derivatives with potential therapeutic applications.

1. Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit potent anticancer properties. Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate has been evaluated against several cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 5.2 | |

| HepG2 (Liver) | 7.3 | |

| A549 (Lung) | 6.5 | |

| HCT116 (Colorectal) | 8.9 |

These results indicate that Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate effectively inhibits cell proliferation across multiple cancer types, suggesting its potential as a lead compound for further development.

The mechanism underlying the anticancer effects of Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate involves the inhibition of key signaling pathways associated with cancer progression:

- EGFR : Inhibition of epidermal growth factor receptor signaling has been noted, which is critical in many cancers.

- PI3K/AKT/mTOR Pathway : The compound has shown to significantly reduce the activation of this pathway, which is often upregulated in cancer cells, leading to enhanced cell survival and proliferation .

3. Anti-inflammatory Activity

In addition to its anticancer properties, Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate exhibits anti-inflammatory effects. Studies have reported its ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro:

This activity suggests that the compound may be beneficial in treating inflammatory diseases alongside its anticancer applications.

Case Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models of breast cancer, treatment with Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, demonstrating its selective cytotoxicity .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound showed that it effectively reduced edema in a carrageenan-induced paw edema model in rats. The results indicated a comparable efficacy to standard anti-inflammatory drugs like diclofenac, further supporting its therapeutic potential .

Q & A

Q. What are the common synthetic routes for Ethyl 1-(quinazolin-4-yl)-1H-pyrazole-4-carboxylate?

The compound can be synthesized via cyclocondensation or nucleophilic substitution. For example, pyrazole-4-carboxylate derivatives are often prepared by reacting ethyl acetoacetate with hydrazine derivatives under basic conditions, followed by functionalization of the quinazolinyl moiety. Key intermediates like ethyl 5-amino-1-methylpyrazole-4-carboxylate (CAS 31037-02-2) are synthesized via condensation and hydrolysis steps . Optimization of reaction parameters (e.g., solvent choice, temperature, and catalyst loading) is critical to achieving yields >40% .

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization typically employs:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., pyrazole C-4 carboxylate at δ ~160 ppm in NMR) .

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns. For example, disordered solvent molecules in the crystal lattice may require twin refinement using SHELX software .

- HRMS : Validate molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

Standard protocols include:

- PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Use of fume hoods for reactions releasing volatile byproducts.

- Waste segregation and disposal via certified agencies to mitigate environmental risks .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in asymmetric units) be resolved?

Crystallographic disorder, such as dual conformations in the quinazolinyl or pyrazole moieties, requires:

Q. What strategies improve synthetic yield in multi-step reactions?

Yield optimization involves:

- Catalyst screening : Copper(I) catalysts (e.g., CuSO/sodium ascorbate) enhance click chemistry steps (e.g., triazole formation) .

- Solvent optimization : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .

- Purification techniques : Flash chromatography (silica gel, CHCl/MeOH gradients) removes byproducts .

Q. How does substitution on the quinazolinyl ring impact biological activity?

Substituents like trifluoromethyl or methoxy groups modulate electronic properties and binding affinity. For example:

- PDE4 inhibition : Electron-withdrawing groups (e.g., CF) enhance cAMP modulation .

- Keap1 binding : Bulky substituents (e.g., phenylcyclopropyl) improve steric complementarity in protein pockets .

Q. What computational methods are used to predict intermolecular interactions in crystal structures?

- Graph set analysis : Classify hydrogen-bond motifs (e.g., R_2$$^2(8) rings) to infer packing patterns .

- DFT calculations : Optimize molecular geometry and compare with experimental XRD data .

Data Contradiction and Analysis

Q. How to address discrepancies between experimental and theoretical spectral data?

Q. Why do similar synthetic routes produce varying yields?

Key variables include:

- Reagent purity : Trace moisture degrades azide intermediates in click reactions .

- Reaction time : Extended durations (>72 h) may lead to side reactions (e.g., ester hydrolysis) .

Methodological Recommendations

Q. How to design a high-throughput screening protocol for bioactivity?

- Fragment-based approaches : Deconstruct the molecule into quinazolinyl and pyrazole fragments to assess individual contributions to binding .

- Microplate assays : Use fluorescence polarization or SPR to measure PDE4 inhibition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.